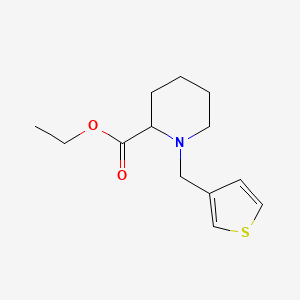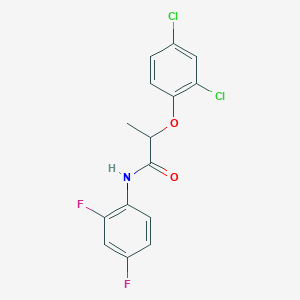
ethyl 1-(3-thienylmethyl)-2-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-thienylmethyl)-2-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as Troparil and is a member of the piperidine class of compounds. Troparil has been studied for its potential use in the treatment of a variety of medical conditions, including addiction and depression. In
作用机制
Troparil acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing the levels of dopamine in the brain, Troparil can produce a feeling of pleasure and reward, which can be useful in the treatment of addiction and depression.
Biochemical and Physiological Effects:
Troparil has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which can lead to a feeling of pleasure and reward. It has also been shown to increase the levels of norepinephrine and serotonin, which are neurotransmitters that are involved in the regulation of mood and motivation. Troparil has also been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
实验室实验的优点和局限性
Troparil has several advantages for use in lab experiments. It has a high affinity for the dopamine transporter, which makes it useful in the study of dopamine reuptake inhibition. It also has a relatively long half-life, which makes it useful in the study of long-term effects. However, Troparil also has some limitations. It can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments. It also has a high potential for abuse, which can make it difficult to use in human studies.
未来方向
There are several future directions for the study of Troparil. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of Troparil in human subjects, particularly in the treatment of addiction and depression. Additionally, there is potential for the development of new drugs based on the structure of Troparil, which could have improved efficacy and fewer side effects.
Conclusion:
In conclusion, Troparil is a chemical compound that has significant potential for use in the treatment of addiction and depression. Its mechanism of action as a dopamine reuptake inhibitor has been studied extensively, and it has been shown to have a variety of biochemical and physiological effects. While Troparil has some limitations for use in lab experiments, there are several future directions for research that could lead to the development of new and improved drugs based on its structure.
合成方法
The synthesis of Troparil involves a multi-step process that includes the reaction of 3-thiophenemethanol with piperidine and ethyl chloroformate. The resulting product is then purified using chromatography techniques. The synthesis method has been studied extensively, and modifications have been made to improve the yield and purity of the final product.
科学研究应用
Troparil has been studied for its potential use in the treatment of addiction, depression, and other medical conditions. Research has shown that Troparil has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking the reuptake of dopamine, Troparil can increase the levels of dopamine in the brain, leading to a feeling of pleasure and reward. This effect has been studied in animal models and has shown promise in the treatment of addiction.
属性
IUPAC Name |
ethyl 1-(thiophen-3-ylmethyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)12-5-3-4-7-14(12)9-11-6-8-17-10-11/h6,8,10,12H,2-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDSSQJGGBISDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178461.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5178477.png)
![N~2~-(4-fluorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5178483.png)

![ethyl 4-({[3-(benzoylamino)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5178485.png)

![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)
![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)


